molecular formula C20H18ClN3OS B2473607 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 872688-53-4

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2473607
CAS No.: 872688-53-4
M. Wt: 383.89
InChI Key: SNUCODYYWZVOMB-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a diketone or a similar compound.

    Introduction of the Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl group is introduced by reacting the pyridazine derivative with a thiol compound.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUCODYYWZVOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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